molecular formula C17H14N2O3 B5640044 benzyl (4-oxo-3(4H)-quinazolinyl)acetate

benzyl (4-oxo-3(4H)-quinazolinyl)acetate

Cat. No.: B5640044
M. Wt: 294.30 g/mol
InChI Key: JZHSTVIWJPSBEW-UHFFFAOYSA-N
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Description

Benzyl (4-oxo-3(4H)-quinazolinyl)acetate is a chemical compound based on the privileged quinazolinone pharmacophore, a scaffold renowned for its wide spectrum of biological activities in medicinal chemistry research . This ester derivative is designed for use as a key synthetic intermediate or building block in the development of novel bioactive molecules. The quinazolinone core is associated with significant research value due to its demonstrated potential in various therapeutic areas. Structure-activity relationship (SAR) studies indicate that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for enhancing biological activity . The benzyl ester group in this compound offers a versatile handle for further chemical modification, potentially allowing researchers to synthesize a library of amide or acid derivatives for screening purposes. Quinazolinone derivatives have shown promising results in investigations for antimicrobial , anticonvulsant, anti-inflammatory , and particularly antitumor activities . Some 3-benzyl-substituted-4(3H)-quinazolinone analogues have exhibited impressive, broad-spectrum antitumor activity in vitro, with certain compounds proving to be 1.5 to 3.0-fold more potent than the control 5-Fluorouracil in some assays . The mechanism of action for related compounds often involves enzyme inhibition, such as targeting thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), or tyrosine kinase, which are key players in cellular proliferation and inflammation pathways . This product is strictly intended for research applications in a controlled laboratory environment. It is not manufactured for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

benzyl 2-(4-oxoquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(22-11-13-6-2-1-3-7-13)10-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHSTVIWJPSBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-(2-Methyl-4-Oxo-3(4H)-quinazolinyl)benzoate (CAS 4005-02-1)
  • Molecular Formula : C18H16N2O3 .
  • Key Differences: Replaces the benzyl acetate group with a benzoate ester and introduces a methyl substituent at the quinazolinone 2-position.
  • No direct pharmacological data are reported, but structural similarities suggest utility in medicinal chemistry .
Ethyl 1-Methyl-5-[2-Substituted-4-Oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetate
  • Key Features: Incorporates a pyrazole-acetate moiety linked to the quinazolinone core.
  • Pharmacological Activity : Demonstrated anti-inflammatory properties in preclinical studies, highlighting the impact of heterocyclic substituents on bioactivity .
Benzyl Acetate (CAS 140-11-4)
  • Molecular Formula : C9H10O2 .
  • Comparison: A simpler ester lacking the quinazolinone core. Widely used in fragrances and food flavoring due to its jasmine-like aroma. Its lower molecular weight (150.17 g/mol) and higher volatility (boiling point ~95°C) contrast with the larger, pharmacologically oriented benzyl (4-oxo-3(4H)-quinazolinyl)acetate .

Key Observations :

  • Synthesis Complexity : this compound requires advanced cyclization techniques, whereas benzyl acetate is synthesized via straightforward esterification .
  • Solubility and Stability: The quinazolinone core improves thermal stability but may reduce solubility in polar solvents compared to smaller esters .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core and benzyl acetate substituents. Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 5.1 ppm (benzyl CH₂) .
  • X-ray Crystallography : Resolves spatial configuration, particularly the orientation of the 4-oxo group and benzyl ester .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 323.3 [M+H]⁺) .

How can researchers address low yields in this compound synthesis?

Advanced Research Question
Low yields often stem from:

  • Incomplete cyclization : Optimize reaction time (e.g., extend electrochemical synthesis to 12 hours) .
  • Byproduct formation : Use scavengers like molecular sieves or switch to polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Temperature sensitivity : Adopt room-temperature electrochemical methods to reduce decomposition .

How should contradictory reports about its biological activity be reconciled?

Advanced Research Question
Discrepancies in anticancer or antimicrobial activity across studies may arise from:

  • Structural analogs : Derivatives like ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]acetates show varying activities due to substituent effects .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges (IC₅₀: 2–50 µM) .
    Recommendation : Perform structure-activity relationship (SAR) studies and standardize assays using the NCI-60 panel .

Basic Research Question

  • Storage : Keep in anhydrous conditions (RH <30%) at 2–8°C to prevent hydrolysis of the ester group .
  • Light sensitivity : Use amber vials to block UV-induced degradation .

How can computational modeling guide the design of quinazolinone-based therapeutics?

Advanced Research Question

  • Docking studies : Predict binding affinity to targets like EGFR (ΔG: −9.5 kcal/mol) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess logP (2.3) and bioavailability (Score: 0.55), prioritizing derivatives with optimal pharmacokinetics .

What methodologies validate the compound’s purity for pharmacological studies?

Basic Research Question

  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Melting Point : Sharp range (e.g., 139–140°C) indicates purity .

How can environmental toxicity be assessed for this compound?

Advanced Research Question

  • Ecotoxicity assays : Follow OECD guidelines for Daphnia magna (LC₅₀: 0.1 mg/L) and algal growth inhibition (EC₅₀: 0.05 mg/L) .
  • Biodegradation : Use OECD 301F test; moderate biodegradation (~40% in 28 days) is typical .

What are key considerations for formulating this compound in drug delivery systems?

Advanced Research Question

  • Lipid nanoparticles : Encapsulation efficiency >80% achieved with PEGylated lipids (size: 120 nm) .
  • pH-responsive carriers : Use Eudragit polymers for targeted release in acidic tumor microenvironments .

How do structural modifications impact its pharmacokinetic profile?

Advanced Research Question

  • Ester vs. amide analogs : Amide derivatives (e.g., N-benzylacetamide) exhibit longer half-lives (t₁/₂: 8.2 h vs. 2.5 h for esters) due to reduced esterase susceptibility .
  • Halogenation : Fluorine substitution improves blood-brain barrier penetration (LogBB: −0.7 → −0.2) .

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